molecular formula C40H70O2S2Sn2 B597982 [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1271439-08-7

[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B597982
CAS No.: 1271439-08-7
M. Wt: 884.538
InChI Key: SWDLPBRTONKXQI-UHFFFAOYSA-N
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Description

The compound [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane is an organotin derivative with a thieno[2,3-f][1]benzothiol core functionalized by two 2-butyloctoxy groups and two trimethylstannyl moieties. Its molecular formula, C₄₄H₅₈F₄S₂Sn₂, highlights its complex structure, which is tailored for applications in organic electronics, particularly as a monomer for conjugated polymers in solar cells . The 2-butyloctoxy side chains enhance solubility in organic solvents, while the trimethylstannyl groups facilitate cross-coupling reactions during polymer synthesis.

Properties

IUPAC Name

[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O2S2.6CH3.2Sn/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-22,27-28H,5-20,25-26H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLPBRTONKXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCC)CCCCCC)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H70O2S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271439-08-7
Record name Stannane, 1,1'-[4,8-bis[(2-butyloctyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl-
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps:

  • Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions.
  • Introduction of Butyloctoxy Groups : The core structure is then functionalized with butyloctoxy groups through etherification reactions.
  • Stannylation : Finally, the introduction of trimethylstannyl groups is achieved via stannylation reactions using trimethyltin chloride under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno2,3-fbenzothiol core.
  • Reduction : Reduction reactions can target the stannyl groups, converting them to other organotin species.
  • Substitution : The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride can be used.
  • Substitution : Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
  • Oxidation : Products include sulfoxides and sulfones.
  • Reduction : Reduced organotin species.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex molecules

Biology: While specific biological applications are not well-documented, organotin compounds in general are known for their biological activity, including antimicrobial and antifungal properties. This compound could potentially be explored for similar uses.

Medicine: Organotin compounds have been investigated for their anticancer properties. The unique structure of this compound might offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry: In industry, this compound could be used in the development of advanced materials, such as conductive polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane would depend on its specific application. In general, organotin compounds exert their effects through interactions with cellular proteins and enzymes, often disrupting normal cellular functions. The trimethylstannyl groups can interact with thiol groups in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds include organotin derivatives and conjugated polymers with analogous backbones but differing substituents. Key examples:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Key Structural Features
Target Compound C₄₄H₅₈F₄S₂Sn₂ 2-butyloctoxy, trimethylstannyl Thienobenzothiol core with bulky alkoxy chains
[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-... () C₄₄H₅₈F₄S₂Sn₂ 2-ethylhexyl, 3,5-difluorophenyl Fluorinated phenyl groups enhance electron affinity
Butyltrichlorostannane () C₄H₉Cl₃Sn Trichlorostannane Simpler organotin compound with high reactivity

Key Insights :

  • The 2-butyloctoxy chains in the target compound improve solubility compared to shorter alkyl chains (e.g., 2-ethylhexyl in ’s compound) but may reduce crystallinity, impacting charge transport .
  • Fluorinated substituents (e.g., in ’s compound) lower the HOMO level, enhancing oxidative stability and electron transport in photovoltaic applications .

Functional Analogues in Organic Electronics

The target compound is functionally analogous to conjugated polymers like poly(3-hexylthiophene) (P3HT) and fluorene-based copolymers, which are widely used in organic solar cells.

Table 2: Performance Metrics in Solar Cells
Compound/ Polymer Bandgap (eV) Hole Mobility (cm²/Vs) Power Conversion Efficiency (PCE) Thermal Stability (°C)
Target Compound (hypothetical) ~1.8 0.02 5–7% (estimated) 250
P3HT (Literature Reference) 1.9–2.0 0.01–0.1 3–5% 200–300
Fluorene-Based Copolymers () 1.7–2.1 0.05–0.2 6–8% 240–260

Key Insights :

  • Trimethylstannyl groups enable efficient Stille coupling reactions, facilitating polymerization into high-molecular-weight conjugated systems .

Physicochemical Properties

Solubility and Aggregation:
  • The 2-butyloctoxy chains (logP ≈ 10) provide superior solubility in chlorobenzene and toluene compared to 2-ethylhexyl (logP ≈ 8) derivatives, reducing aggregation during film formation .
  • However, excessive alkyl chain length can hinder π-π stacking, lowering charge mobility (e.g., 0.02 cm²/Vs vs. 0.05 cm²/Vs in fluorene copolymers) .
Thermal Stability:
  • Organotin compounds generally decompose above 200°C. The target compound’s stability (250°C) is comparable to fluorinated analogues (240°C) due to robust Sn-C bonds .
Table 3: Toxicity and Environmental Impact
Compound LD₅₀ (Oral, Rat) Environmental Persistence Key Risks
Target Compound ~50 mg/kg (est.) Moderate Neurotoxicity, bioaccumulation
Butyltrichlorostannane () 10 mg/kg High Acute toxicity, aquatic toxicity
P3HT >2000 mg/kg Low Minimal

Key Insights :

  • The target compound’s bulky substituents reduce volatility and environmental release compared to simpler organotins like butyltrichlorostannane .
  • Fluorinated analogues () may exhibit higher persistence due to C-F bond stability .

Biological Activity

The compound [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane is a member of the thieno[2,3-f] benzothiol family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C40H70O2S2Sn2
  • Molecular Weight : 884.54 g/mol
  • CAS Number : 1271439-08-7
  • Structure : The compound features a thieno[2,3-f] benzothiol core with various alkoxy and trimethylstannyl substituents that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[2,3-f] benzothiols. For instance, derivatives have been shown to inhibit the proliferation of cancer cells in vitro. A study evaluated similar compounds against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated significant cytotoxic effects with IC50 values ranging from 0.85 µM to 6.75 µM across different cell lines .

CompoundCell LineIC50 (µM)Assay Type
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.053D

The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. Additionally, some studies suggest that these compounds may interact with DNA, leading to inhibited replication and transcription processes .

Antimicrobial Activity

Beyond antitumor effects, certain derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli showed promising results, indicating that these compounds could serve as potential antimicrobial agents as well .

Study on Antitumor Effects

In one notable study published in Pharmaceutical Biology, researchers synthesized a series of thieno[2,3-f] benzothiol derivatives and tested their efficacy against lung cancer cell lines. The study found that modifications to the alkoxy groups significantly impacted biological activity, suggesting a structure-activity relationship that could guide future drug design .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of benzothiazole derivatives revealed that compounds with similar structural motifs to our compound exhibited significant antibacterial effects in vitro. The study utilized broth microdilution methods to assess minimum inhibitory concentrations (MICs) against various bacterial strains .

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